![molecular formula C17H17ClF3NO2 B4316685 N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4316685.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C17H17ClF3NO2 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0899910 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological activity, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a bicyclic structure with a carboxamide functional group and substituents that enhance its reactivity:
- Molecular Formula : C21H19ClF3N3O3
- Molecular Weight : 414.8 g/mol
- Structural Highlights :
- Chloro and Trifluoromethyl Substituents : These groups are known to influence the biological activity by enhancing lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Bicyclic Core : Using cyclization reactions to construct the bicyclo[2.2.1]heptane framework.
- Introduction of Functional Groups : Employing electrophilic substitution to add the chloro and trifluoromethyl groups onto the phenyl ring.
- Carboxamide Formation : Utilizing amide coupling methods to attach the carboxamide group.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, indicating potential as antibiotics.
- Anticancer Activity : Studies suggest that modifications to the quinoline-like structure can enhance cytotoxicity against cancer cell lines.
Case Studies
-
Antimicrobial Activity
- A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. The presence of the trifluoromethyl group was crucial for enhancing antibacterial potency .
- Cytotoxicity Against Cancer Cells
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
Compound A | Contains thiourea moiety | Antibacterial activity against E. coli |
Compound B | Hydroxy and methoxy substitutions | Enhanced solubility; moderate anticancer activity |
Compound C | Pyrazole ring inclusion | Diverse pharmacological profiles; potential anti-inflammatory effects |
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO2/c1-15(2)9-5-6-16(15,13(23)8-9)14(24)22-12-7-10(17(19,20)21)3-4-11(12)18/h3-4,7,9H,5-6,8H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXZTAHNMDJXFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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